1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one
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Overview
Description
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a bicyclic structure with a nitrogen atom. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Tropine: A tropane alkaloid with a similar bicyclic structure but different functional groups.
Cocaine: Another tropane alkaloid with a similar core structure but different substituents.
Scopolamine: A tropane alkaloid with similar biological activities but different chemical properties.
Uniqueness
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one is unique due to its specific combination of a bicyclic structure with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14(9-11-3-2-8-15-10-11)16-12-4-1-5-13(16)7-6-12/h1-4,8,10,12-13H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZGVRCOTWCQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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